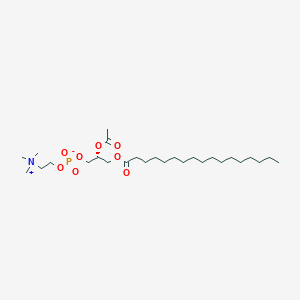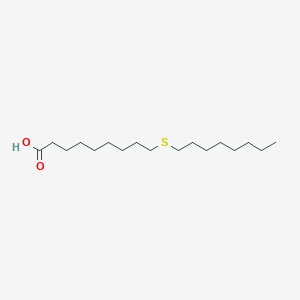
萘磺酸, 二壬基-, 钙盐
描述
Synthesis Analysis
The synthesis of Naphthalenesulfonic acid, dinonyl-, calcium salt involves a reaction between naphthalene and nonene to yield diisononylnaphthalene. Diisononylnaphthalene then undergoes sulfonation .Molecular Structure Analysis
The molecular formula of Naphthalenesulfonic acid, dinonyl-, calcium salt is C56H86CaO6S2 . The molecular weight is 959.5 g/mol.Chemical Reactions Analysis
Naphthalenesulfonic acid, dinonyl-, calcium salt can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .Physical And Chemical Properties Analysis
Naphthalenesulfonic acid, dinonyl-, calcium salt is a white to off-white powder that is slightly soluble in water . It is stable under normal conditions .科学研究应用
毒性和环境影响:CaDNS 已被研究其对淡水无脊椎动物的毒性,显示出急性毒性,LC50 值范围为 0.47 至 12.1。基质中的有机碳显着降低了这种毒性,但在没有有机碳的环境中,CaDNS 仍然明显比二壬基萘二磺酸 (DNDS) 更具毒性 (Matten 等人,2020 年)。
增溶应用:磺酸盐,包括 CaDNS,用于增溶水和羧酸、无机电解质的二次增溶和生产硼酸钙型超碱性磺酸盐 (Inoue & Nose, 1988)。
金属分离:CaDNS 有效地将正丙锕 (V) 从正己烷溶液中的其他混合金属离子中分离出来,平均回收率超过 95%。此外,它还用于浸渍纸上的金属离子色谱分离 (Wang, Chuang, & Tseng, 1975); (Sastri & Rao, 1963)。
医药和生物应用:它可以从尿液中提取 90% 的放射性元素,表明在放射学应用中具有潜力 (Lin & Weng, 1972)。在发育生物学中,接触 CaDNS 会导致非洲爪蟾胚胎的死亡率和畸形率更高 (Wallace 等人,2020 年)。
废水处理:使用纳滤从浓缩盐废水中回收 CaDNS,这有助于减少环境污染并促进该化合物的再利用 (Qin 等人,2014 年)。
分析化学:高速逆流色谱可以纯化“实用”级的萘磺酸,用于在颜色添加剂分析中开发 HPLC 方法 (Weisz & Ito, 2008)。
染料和颜料:使用 CaDNS 合成和表征 D&C Red No. 34 及其颜料中的新辅助色,为药物和化妆品中颜色添加剂的分批认证提供参考材料 (Belai 等人,2012 年)。
污染物吸附:用表面活性剂(包括 CaDNS)改性的吸附剂增强了对 PAHs、BTEX 和重金属等空气污染物的吸附,表明在环境污染控制中具有潜力 (Tseng 等人,2002 年)。
农业研究:包括 CaDNS 在内的化合物初步应用可以修正豌豆植物在干旱胁迫下的生理反应,表明在农业研究中具有潜力 (Sergiev 等人,2019 年)。
安全和危害
属性
IUPAC Name |
calcium;2,3-di(nonyl)naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C28H44O3S.Ca/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFUUBCXQNCPIP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Naphthalenesulfonic acid, dinonyl-, calcium salt | |
CAS RN |
57855-77-3 | |
| Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium bis(dinonylnaphthalenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)
![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)

![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)






